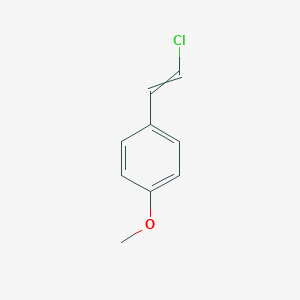

1-(2-Chloroethenyl)-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, water, room temperature.

Reduction: Lithium aluminum hydride, ether, room temperature.

Major Products Formed:

Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.

Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

Reduction: 4-methoxyethylbenzene.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroethenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(2-Chloroethenyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.

1-(2-Chloroethenyl)-4-aminobenzene: Contains an amino group instead of a methoxy group.

Uniqueness: 1-(2-Chloroethenyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Chloroethenyl)-4-methoxybenzene, and how do reaction conditions influence yield?

- Answer : A common method involves visible-light-mediated alkylation of β,β-dichlorostyrenes using photoredox/nickel dual catalysis. For example, 1-(2,2-dichlorovinyl)-4-methoxybenzene (a precursor) can undergo stereoselective monoalkylation under blue LED irradiation with a nickel catalyst (e.g., NiCl₂·glyme) and a photosensitizer (e.g., Ir(ppy)₃). Yield optimization requires precise control of solvent polarity (e.g., DMF or THF), stoichiometry of alkyl donors, and irradiation time . Alternative routes include gold-catalyzed isomerization of allenes to dienes under mild conditions, though this is less explored for chlorinated derivatives .

Q. How is this compound characterized spectroscopically?

- Answer : Nuclear magnetic resonance (NMR) is critical. For example, ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the methoxy group (δ ~3.8 ppm) and the chloroethenyl protons (δ ~6.3–6.8 ppm). ¹³C NMR resolves the quaternary carbons adjacent to chlorine. Mass spectrometry (EI-MS) confirms molecular weight via parent ion peaks (e.g., [M]⁺ at m/z 182). Cross-validation with literature data is essential to confirm purity and structural integrity .

Q. What safety precautions are necessary when handling this compound?

- Answer : While specific toxicity data for this compound is limited, structurally related chlorinated aromatics (e.g., 4-methoxybenzyl chloride) require handling in fume hoods with nitrile gloves and eye protection. Avoid inhalation or dermal contact due to potential acute toxicity (Category 4 under EU-GHS). Emergency protocols include immediate decontamination and consultation with a physician .

Q. How does the compound’s stability vary under different storage conditions?

- Answer : Stability is solvent-dependent. In DMSO, the compound remains stable for >6 months at –20°C, but degradation occurs in aqueous solutions (e.g., <1 mg/mL solubility in water). Light-sensitive reactions necessitate storage in amber vials. Long-term stability studies using HPLC are recommended to track decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in catalytic syntheses of this compound?

- Answer : In photoredox/nickel systems, the nickel catalyst mediates oxidative addition to the C–Cl bond, while the photosensitizer generates alkyl radicals via single-electron transfer (SET). Stereoselectivity arises from the ligand environment on nickel (e.g., bipyridine ligands favoring Z-isomers) and radical recombination kinetics. Computational studies (DFT) can model transition states to predict selectivity .

Q. How do substituents on the benzene ring influence reactivity in cross-coupling reactions?

- Answer : The methoxy group at the para-position acts as an electron-donating group, enhancing electrophilic substitution at the ethenyl position. For example, gold-catalyzed alkynylative cyclization with iodoalkynes proceeds efficiently due to the methoxy group’s resonance stabilization of intermediates. Conversely, electron-withdrawing groups (e.g., nitro) reduce reaction rates .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Use high-field NMR (≥400 MHz) and spiking experiments with authentic standards to validate peaks. For enantiomeric purity, chiral HPLC with a para-methoxybenzyl (PMB) ether derivative can resolve racemic mixtures .

Q. Can this compound serve as a precursor for bioactive molecules?

- Answer : Yes. The chloroethenyl group is a versatile handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. Derivatives have been explored as intermediates in antimicrobial agents and estrogen receptor modulators (e.g., Chlorotrianisene analogs). Biological assays require careful removal of residual nickel or gold catalysts to avoid false positives .

Q. What role does solvent choice play in optimizing catalytic cycles for its synthesis?

- Answer : Polar aprotic solvents (e.g., DMF) enhance nickel catalyst solubility and stabilize radical intermediates in photoredox reactions. Non-polar solvents (e.g., toluene) favor gold-catalyzed pathways by stabilizing π-complexes. Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants and boiling points .

Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?

- Answer : The chloroethenyl group’s electron-deficient nature directs nucleophilic attacks to the β-position. Steric hindrance from the methoxy group limits functionalization at the ortho-position. Computational modeling (e.g., Fukui indices) predicts sites of highest electrophilicity for targeted derivatization .

Eigenschaften

CAS-Nummer |

18684-79-2 |

|---|---|

Molekularformel |

C9H9ClO |

Molekulargewicht |

168.62 g/mol |

IUPAC-Name |

1-[(Z)-2-chloroethenyl]-4-methoxybenzene |

InChI |

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |

InChI-Schlüssel |

XURGFZNIMRDEBA-SREVYHEPSA-N |

SMILES |

COC1=CC=C(C=C1)C=CCl |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=C\Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CCl |

Synonyme |

1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.